4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and transcription. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate is unique due to the presence of both the chromen and furan moieties, which contribute to its distinct chemical and biological properties. The phenyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H14O5 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) furan-2-carboxylate |
InChI |
InChI=1S/C21H14O5/c1-13-16-12-15(25-20(22)18-8-5-11-24-18)9-10-17(16)26-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
OEYJDSYNMHXAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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